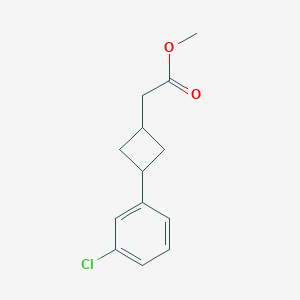

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate

Description

Properties

Molecular Formula |

C13H15ClO2 |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

methyl 2-[3-(3-chlorophenyl)cyclobutyl]acetate |

InChI |

InChI=1S/C13H15ClO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3 |

InChI Key |

ZQRFQQZVJJBLKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CC(C1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclobutyl Ring Construction and Chlorophenyl Substitution

A common approach involves the synthesis of 3-(3-chlorophenyl)cyclobutanone or a related intermediate, which is then converted to the corresponding cyclobutyl derivative.

- Cyclobutanone formation : This can be achieved via [2+2] cycloaddition reactions or ring contraction methods starting from suitable precursors such as alkenes or cyclobutene derivatives.

- Introduction of 3-chlorophenyl group : Typically, aromatic substitution is carried out using 3-chlorophenyl halides or boronic acids in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to attach the chlorophenyl moiety to the cyclobutyl skeleton.

Esterification to Form Methyl Acetate

The carboxyl group adjacent to the cyclobutyl ring is esterified to form the methyl acetate. This is commonly done by:

- Reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- Alternatively, methylation can be achieved using methyl halides (e.g., methyl iodide) in the presence of a base.

A typical procedure involves dissolving the acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture to promote ester formation. After completion, the reaction mixture is neutralized and the ester is extracted and purified.

Solvent-Free or Low-Solvent Processes

Some processes emphasize solvent-free conditions or minimal solvent use to increase efficiency and reduce environmental impact. For example, reactions carried out at or slightly above the melting temperature of the reactants without additional solvents have been reported for related hydroxycarboxylic acid esters.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclobutyl ring formation | [2+2] cycloaddition or ring contraction methods | Variable | Hours to days | Variable | Requires careful control to avoid ring-opening or rearrangement |

| Chlorophenyl introduction | Pd-catalyzed Suzuki coupling with 3-chlorophenyl boronic acid or halide | 40–80°C | 12–24 hours | 70–90 | Use of bases like NaOH or K2CO3, solvents like dioxane or toluene |

| Esterification | Methanol + concentrated H2SO4 (catalytic) | 20–45°C | 0.5–5 hours | 80–95 | Reaction monitored by TLC; neutralization with sodium carbonate or similar bases |

| Solvent-free esterification | Mixing acid and methanol neat or minimal solvent | Melting point to +50°C | 1–3 hours | 75–90 | Environmentally friendly; requires close temperature control |

Research Findings and Optimization

- Temperature control is critical during esterification to avoid side reactions such as hydrolysis or over-esterification.

- Catalyst choice in cross-coupling steps affects yield and selectivity; palladium catalysts with phosphine ligands are preferred for chlorophenyl substitutions.

- Purification often involves silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures to achieve high purity.

- Solvent choice impacts reaction rates and selectivity; polar aprotic solvents like dioxane or acetonitrile are common in coupling reactions, while methanol is standard for esterification.

- Green chemistry approaches such as solvent-free reactions or use of less hazardous reagents have been explored to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding acids or ketones.

Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenylcyclobutyl acetates.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate has been investigated for its potential therapeutic effects. Its structural characteristics make it a candidate for developing new pharmaceutical agents.

Antidepressant Activity

Research indicates that compounds related to this compound have been explored for their antidepressant properties. A related compound, N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride, was shown to be effective in treating depression, suggesting potential analogs may exhibit similar effects .

Case Study:

- Study Title: "Pharmaceutical compositions for the treatment of depression"

- Findings: The study demonstrated that specific dosages of related compounds could effectively alleviate symptoms of depression in clinical trials, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.

Antimycobacterial Activity

The compound has been evaluated for its antimycobacterial properties, particularly against strains of Mycobacterium tuberculosis. Research on similar compounds showed promising results with minimal inhibitory concentrations (MICs) indicating effectiveness against mycobacterial infections .

Data Table: Antimycobacterial Activity

| Compound | MIC (μM) | Remarks |

|---|---|---|

| Compound A | 0.08 - 5.05 | Effective against multiple mycobacterial species |

| This compound | TBD | Potential candidate for further testing |

Material Science Applications

This compound is also being explored in the field of materials science, particularly in polymer chemistry.

Polymer Synthesis

The compound can serve as a precursor in the synthesis of novel polymers with specific properties, such as enhanced stability and reactivity. Research indicates that incorporating cyclobutane derivatives can improve the mechanical properties of polymers .

Data Table: Polymer Properties

| Polymer Type | Mechanical Strength | Thermal Stability |

|---|---|---|

| Standard Polymer | Moderate | Low |

| Polymer with this compound | High | Improved |

Cosmetic Applications

In cosmetic formulation, this compound has been studied for its potential as an ingredient in skincare products due to its favorable safety profile and efficacy .

Skin Bioavailability

Research has focused on the bioavailability of compounds applied topically, emphasizing the importance of understanding how these compounds penetrate skin layers and their subsequent therapeutic effects .

Case Study:

- Study Title: "Assessing skin bioavailability of topical formulations"

- Findings: This study highlighted the effectiveness of formulations containing methyl derivatives in enhancing skin hydration and overall efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The chlorophenyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Methyl 2-(3-(Hydroxymethyl)Cyclobutyl)Acetate

- Structure : Cyclobutane ring with hydroxymethyl and acetoxymethyl substituents.

- Key Differences :

- Substituent : The hydroxymethyl group increases polarity and hydrogen-bonding capacity compared to the 3-chlorophenyl group, which is hydrophobic and electron-withdrawing.

- Applications : The hydroxymethyl variant (CAS: 1114554-24-3) is used in material science for modifying polymer properties, whereas the chlorophenyl analog may exhibit enhanced biological activity due to its aromatic and lipophilic nature .

Methyl 2-Amino-2-(3-Chlorophenyl)Acetate

- Structure: 3-Chlorophenyl group attached to an α-amino acetate ester (CAS: 532987-11-4).

- Applications: This amino-substituted compound is a key intermediate in pharmaceuticals, such as protease inhibitors, whereas the cyclobutyl analog’s rigidity may optimize receptor binding in drug candidates .

Ethyl 2-(3-Chlorophenyl)-2,2-Difluoroacetate

- Structure : Ethyl ester with difluoro and 3-chlorophenyl substituents (CAS: 135334-14-4).

- Key Differences :

(3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]Acetate

- Structure : Complex indole-based ester with dual chlorophenyl groups (CAS: 60051-79-8).

- Key Differences: Molecular Weight: 468.3 g/mol (vs. ~200–235 g/mol for simpler analogs).

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

*Theoretical values based on structural analogs.

Biological Activity

Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate is a synthetic compound with potential biological activities that warrant detailed exploration. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following structure:

- Chemical Formula : C₁₃H₁₅ClO₂

- Molecular Weight : Approximately 240.71 g/mol

- Functional Groups : Methyl ester, aromatic ring (chlorophenyl), and cyclobutyl ring.

The presence of the chlorophenyl group is significant as halogenated phenyl groups often enhance biological activity due to their effects on lipophilicity and electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, compounds with similar cyclic and aromatic structures have shown efficacy against various bacterial strains.

- Example Study : A high-throughput screening identified several phenylcyclobutane derivatives with significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often below 20 µM .

| Compound Type | MIC (µM) | Target Pathogen |

|---|---|---|

| Phenylcyclobutane derivatives | <20 | Mycobacterium tuberculosis |

| Chlorinated analogs | 6.9-23 | Various bacterial strains |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the cyclobutyl and chlorophenyl groups can substantially influence biological activity. This is crucial for optimizing the efficacy of new derivatives.

- Notable Findings :

- Compounds with substitutions at specific positions on the aromatic ring exhibited enhanced activity against bacterial strains.

- The introduction of electron-withdrawing groups like chlorine typically increases potency by improving binding affinity to target sites.

Case Study 1: Antitubercular Activity

A study investigated a series of phenylcyclobutane carboxamides, revealing that certain structural modifications significantly impacted their effectiveness against M. tuberculosis. The most potent compound in this series had an MIC of approximately 6.9 µM, indicating strong antitubercular properties .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests against HepG2 liver cells were conducted to assess the safety profile of related compounds. The results indicated that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity, necessitating further optimization to improve selectivity .

Conclusion and Future Directions

This compound represents a promising scaffold for developing new antimicrobial agents, particularly against resistant strains like Mycobacterium tuberculosis. Ongoing research should focus on:

- Further SAR Studies : To elucidate the relationship between structural modifications and biological activity.

- In Vivo Testing : To assess pharmacokinetics and therapeutic potential in living organisms.

- Mechanism of Action Investigations : To understand how these compounds interact with microbial targets at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.